Product packaging for 6-Chloro-5-pivalamidopicolinic acid(Cat. No.:CAS No. 1142191-83-0)

6-Chloro-5-pivalamidopicolinic acid

Cat. No.: B1390059
CAS No.: 1142191-83-0
M. Wt: 256.68 g/mol
InChI Key: LZPRASZVDWUTNR-UHFFFAOYSA-N
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Description

Historical Trajectories in Picolinic Acid Research

The study of picolinic acid, or pyridine-2-carboxylic acid, has a history that dates back to early investigations into pyridine (B92270) chemistry. Initially, it was prepared through methods like the permanganate (B83412) oxidation of α-picoline. chemicalbook.com A significant breakthrough in understanding its biological relevance came with the discovery that picolinic acid is a catabolite of the amino acid tryptophan through the kynurenine (B1673888) pathway. ontosight.ai This finding opened the door to exploring its physiological roles, including its involvement in neuroprotective, immunological, and anti-proliferative effects. ontosight.ai Early research also identified its potent chelating properties, a characteristic that has been extensively explored in various applications.

Structural Diversity and Functional Relevance of Picolinic Acid Scaffolds in Contemporary Chemical Science

The picolinic acid scaffold has proven to be a versatile platform for the development of new functional molecules. Its derivatives are widely utilized as ligands for metal ion complexation and have found applications in areas such as magnetic resonance imaging contrast agents. acs.org The ability to modify the pyridine ring and the carboxylic acid group has led to the synthesis of a vast number of derivatives with a wide range of biological activities.

In the realm of medicinal chemistry, picolinic acid derivatives have been investigated for their potential as anti-parasitic agents. For instance, a series of aminobenzamide-linked picolinic acids have shown submicromolar potency against both acute and persistent stages of Toxoplasma gondii. researchgate.net Furthermore, picolinic acid itself has demonstrated broad-spectrum antiviral activity against enveloped viruses by interfering with viral entry. invasiveplantswesternusa.org

In agriculture, picolinic acid derivatives have made a significant impact as herbicides. nih.gov Compounds like picloram (B1677784) and clopyralid (B1669233) have been used for decades for broadleaf weed control. nih.gov More recently, the development of 6-aryl-picolinate herbicides, such as halauxifen-methyl, has provided new tools for managing challenging and resistant weeds. chemicalbook.comnih.gov These herbicides act as synthetic auxins, a class of plant growth regulators. nih.gov

The structural diversity of picolinic acid derivatives is further exemplified by the synthesis of various substituted aminopicolinic acids, which can serve as ligands for transition metals. patsnap.com The continuous exploration of this chemical space promises to yield new compounds with valuable properties for a variety of scientific and industrial applications.

Significance of 6-Chloro-5-pivalamidopicolinic Acid within the Picolinic Acid Derivative Landscape

This compound is a specific derivative of picolinic acid that has emerged within the landscape of agricultural chemistry. While detailed, peer-reviewed research on this particular compound is not extensively available in the public domain, its structure suggests its significance as a potential intermediate or a molecule of interest in the development of new agrochemicals.

The presence of a chloro substituent at the 6-position and a pivalamido group at the 5-position of the picolinic acid core are key structural features. The chlorine atom is a common feature in many successful herbicides, often enhancing their biological activity. The pivalamido group, a bulky and lipophilic moiety, can influence the molecule's solubility, stability, and interaction with biological targets.

Given the extensive research into picolinic acid-based herbicides, it is plausible that this compound is being investigated for its herbicidal properties, potentially as a novel synthetic auxin. Its structural similarity to other active picolinic acid herbicides supports this hypothesis.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 1142191-83-0
Molecular Formula C11H13ClN2O3

| Molecular Weight | 256.69 g/mol |

This data is compiled from publicly available chemical supplier information.

Current Research Frontiers and Academic Imperatives Pertaining to this compound

The current research frontiers for compounds like this compound are largely driven by the need for new and more effective herbicides to combat the growing problem of weed resistance to existing products. The academic and industrial imperative is to design and synthesize novel molecules with improved efficacy, selectivity, and environmental profiles.

Research in this area likely focuses on several key aspects:

Synthesis: Developing efficient and scalable synthetic routes to this compound and its analogs.

Biological Activity: Screening the compound for its herbicidal activity against a range of weed species and assessing its selectivity towards important crops.

Mode of Action: Investigating the molecular mechanism by which it exerts its herbicidal effects, likely as a synthetic auxin that disrupts plant growth.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound to understand how different chemical groups influence its activity, leading to the design of more potent and selective herbicides.

While specific research findings on this compound are not widely published, the broader context of picolinic acid herbicide research suggests that it is part of a continuing effort to develop next-generation weed control solutions. The exploration of novel substitution patterns on the picolinic acid ring, as seen in this compound, is a critical strategy in this endeavor.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13ClN2O3 B1390059 6-Chloro-5-pivalamidopicolinic acid CAS No. 1142191-83-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-5-(2,2-dimethylpropanoylamino)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O3/c1-11(2,3)10(17)14-6-4-5-7(9(15)16)13-8(6)12/h4-5H,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZPRASZVDWUTNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(N=C(C=C1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30673908
Record name 6-Chloro-5-(2,2-dimethylpropanamido)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142191-83-0
Record name 6-Chloro-5-[(2,2-dimethyl-1-oxopropyl)amino]-2-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142191-83-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-5-(2,2-dimethylpropanamido)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 6 Chloro 5 Pivalamidopicolinic Acid

Retrosynthetic Strategies for the 6-Chloro-5-pivalamidopicolinic Acid Core Structure

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available precursors. wikipedia.orgias.ac.in For this compound, several logical disconnections can be proposed to devise potential synthetic routes.

A primary and highly logical disconnection is that of the amide bond (C-N bond). This is a reliable transformation, leading back to 5-amino-6-chloropicolinic acid and an activated pivalic acid derivative, such as pivaloyl chloride. This approach simplifies the target molecule significantly, focusing the synthetic challenge on the creation of the substituted aminopicolinic acid precursor.

A second strategy involves the disconnection of the C-Cl bond . This would lead to a 5-pivalamido-6-hydroxypicolinic acid (a pyridone) precursor. The subsequent chlorination of the pyridone is a standard transformation, often achieved with reagents like phosphorus oxychloride.

A more fundamental approach involves building the pyridine (B92270) ring itself through annulation reactions . This strategy starts with acyclic precursors and constructs the heterocyclic core with the desired substituents already in place or in a form that can be easily modified. While potentially more complex, this method can offer high regiochemical control.

Table 1: Key Retrosynthetic Disconnections for this compound

DisconnectionPrecursorsCorresponding Forward Reaction
Amide C-N Bond5-Amino-6-chloropicolinic acid + Pivaloyl chlorideAmidation
Aryl C-Cl Bond5-Pivalamido-6-hydroxypicolinic acidChlorination
Pyridine Ring AnnulationAcyclic carbonyl compounds, enamines, ammonia (B1221849) sourceCyclocondensation

Design and Implementation of Novel Synthetic Routes to this compound

Based on the retrosynthetic analysis, several forward synthetic routes can be designed. A common and practical approach begins with a pre-existing, suitably substituted pyridine ring. For instance, a synthesis could commence from 2-amino-6-chloropyridine. The challenge then lies in the selective introduction of the remaining functional groups at the correct positions.

Regioselective and Stereoselective Synthetic Transformations

Since this compound is achiral, stereoselectivity is not a concern. However, regioselectivity is paramount. The precise placement of the carboxyl, amino (or its pivalamido precursor), and chloro groups is critical.

Starting from a 2-substituted pyridine, the regioselectivity of subsequent electrophilic or nucleophilic substitution reactions is governed by the directing effects of the existing substituents. For example, direct amination of pyridine can be achieved via the Chichibabin reaction, which typically directs the amino group to the 2-position. wikipedia.org However, for a pre-substituted pyridine, the outcome is more complex.

A powerful strategy for controlling regiochemistry is directed ortho metalation. The lithiation of 2-chloronicotinic acid, for example, has been shown to proceed with high selectivity at the 4-position, guided by the carboxylic acid group. mdpi.com A similar strategy could be envisioned where a directing group guides metalation and subsequent functionalization at the C5 and C6 positions.

Another approach is to utilize pyridyne intermediates. The generation of a 3,4-pyridyne from a 3-chloropyridine (B48278) allows for the regioselective addition of nucleophiles, offering a route to polysubstituted pyridines. nih.gov

Utilization of Sustainable and Green Chemistry Principles in Synthesis

Modern synthetic chemistry emphasizes the use of sustainable and environmentally benign methods. The synthesis of pyridine derivatives can benefit significantly from green chemistry principles. nih.govdatapdf.com

Key green approaches applicable to the synthesis of this compound include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for reactions such as amide bond formation and palladium-catalyzed cross-couplings.

Use of Greener Solvents: Replacing hazardous solvents like chlorinated hydrocarbons with more benign alternatives such as ethanol, water, or ionic liquids minimizes environmental impact.

Catalysis: Employing catalysts instead of stoichiometric reagents reduces waste and improves atom economy.

Multicomponent Reactions (MCRs): Designing a synthesis where multiple starting materials react in a single pot to form the product streamlines the process, reduces waste from intermediate purification steps, and saves energy.

Catalytic Approaches for Enhanced Efficiency and Selectivity

Catalysis is a cornerstone of efficient organic synthesis. For the preparation of this compound, several catalytic methods could be employed.

The formation of the picolinic acid moiety itself can be achieved by the catalytic oxidation of a corresponding 2-methylpyridine (B31789) derivative. Vanadium-titanium oxide catalysts have been shown to be effective for this transformation. researchgate.net

The crucial amidation step can be facilitated by a variety of coupling reagents. More advanced methods utilize catalysts to avoid the formation of stoichiometric waste. Furthermore, palladium-catalyzed amination reactions (Buchwald-Hartwig amination) are highly effective for forming C-N bonds, particularly on halo-pyridines. datapdf.comnih.gov This could be applied to introduce the amino group at the C5 position of a 2,5-dihalopyridine precursor.

Optimization of Reaction Parameters for Preparative Scale Synthesis of this compound

Transitioning a synthetic route from laboratory discovery to a preparative scale requires careful optimization of reaction parameters to maximize yield, purity, and safety while minimizing cost and waste. For a key step, such as the amidation of a hypothetical 5-amino-6-chloropicolinic acid precursor, several variables would be systematically investigated.

Table 2: Hypothetical Optimization of the Amidation Step

EntryBase (Equivalents)SolventTemperature (°C)Time (h)Yield (%)
1Triethylamine (1.5)Dichloromethane (DCM)251265
2Pyridine (2.0)Dichloromethane (DCM)251275
3Pyridine (2.0)Tetrahydrofuran (THF)251272
4Pyridine (2.0)Dichloromethane (DCM)40 (reflux)488
5DMAP (cat.), Pyridine (2.0)Dichloromethane (DCM)25692
6DMAP (cat.), Pyridine (2.0)Dichloromethane (DCM)40 (reflux)291

This data is illustrative and represents a typical optimization workflow.

The optimization process, as illustrated in the hypothetical data in Table 2, would explore different bases, solvents, temperatures, and the use of catalysts like 4-Dimethylaminopyridine (DMAP) to find the conditions that provide the highest yield of the desired product in the shortest time.

Comprehensive Structural Elucidation and Conformational Analysis of 6 Chloro 5 Pivalamidopicolinic Acid

Conformational Dynamics and Isomerism of 6-Chloro-5-pivalamidopicolinic Acid in Solution

The conformational flexibility of this compound in solution is primarily governed by rotation around two key single bonds: the bond connecting the carboxylic acid group to the pyridine (B92270) ring and the amide bond of the pivalamido substituent.

The orientation of the carboxylic acid group relative to the pyridine ring is subject to rotational isomerism. However, in many picolinic acid derivatives, an intramolecular hydrogen bond between the carboxylic acid proton and the pyridine nitrogen atom stabilizes a planar conformation. For this compound, a similar intramolecular interaction is anticipated, which would favor a conformation where the carboxylic acid group is coplanar with the aromatic ring.

A more significant aspect of its conformational dynamics is the rotational barrier around the C(5)-N(amide) bond of the pivalamido group. Amide bonds are known to have a significant barrier to rotation due to the partial double bond character arising from resonance. This can lead to the existence of distinct rotational isomers (or rotamers). Studies on structurally related pyridine carboxamides, such as picolinamide, have provided valuable insights into these rotational barriers. nih.gov

For picolinamide, dynamic nuclear magnetic resonance (NMR) studies have determined the activation enthalpy for amide rotation to be approximately 18.3 kcal/mol. nih.gov This relatively high barrier is attributed to the formation of an intramolecular hydrogen bond between the amide proton and the pyridine nitrogen in the ground state. In the case of this compound, the presence of the bulky tert-butyl group of the pivaloyl moiety and the adjacent chloro substituent at the 6-position would introduce significant steric hindrance. This steric clash would likely influence the rotational barrier and the equilibrium between the possible rotamers. It is plausible that the steric strain would favor a conformation where the bulky tert-butyl group is oriented away from the pyridine ring to minimize unfavorable interactions.

Table 3.3.1: Comparative Rotational Barriers of Related Amides

CompoundRotational Barrier (ΔH‡, kcal/mol)MethodReference
Picolinamide18.3 ± 0.4Dynamic NMR nih.gov
Nicotinamide12.9 ± 0.3Dynamic NMR nih.gov

This table provides experimental data for related compounds to infer the potential rotational dynamics of this compound.

Solid-State Structural Polymorphism and Co-crystallization Studies of this compound

The solid-state structure of this compound is expected to be influenced by a variety of intermolecular interactions, including hydrogen bonding, π-stacking, and halogen bonding. These interactions can lead to the formation of different crystalline forms, known as polymorphs, and also enable the formation of co-crystals.

Polymorphism:

Research on picolinic acid has revealed the existence of at least two polymorphic forms. mdpi.comulisboa.pt These polymorphs differ in their crystal packing and the arrangement of molecules within the crystal lattice, which is often dictated by the specific hydrogen bonding motifs. For instance, picolinic acid can form dimers through hydrogen bonds between the carboxylic acid groups. acs.org The substituents on the pyridine ring, such as the chloro and pivalamido groups in this compound, are expected to play a crucial role in directing the crystal packing. The chlorine atom can participate in halogen bonding, while the pivalamido group provides both a hydrogen bond donor (N-H) and acceptor (C=O), as well as a bulky hydrophobic group. The interplay of these interactions could lead to a rich polymorphic landscape for this compound. Studies on other picolinic acid derivatives have shown that even small changes in substituents can induce significant conformational changes and alter the crystal packing. nih.gov

Co-crystallization:

Picolinic acid has been successfully used as a co-former in the development of pharmaceutical co-crystals. researchgate.net Co-crystals are multi-component crystals where a primary compound is co-crystallized with a guest molecule, known as a co-former. The ability of picolinic acid to form robust supramolecular synthons, particularly the carboxylic acid...pyridine heterosynthon, makes it an excellent candidate for co-crystal design. acs.orgnih.gov

Given the structural similarities, this compound is also a promising candidate for co-crystallization studies. The carboxylic acid group can form hydrogen bonds with other active pharmaceutical ingredients (APIs) or co-formers containing complementary functional groups, such as amides, alcohols, or other heterocycles. The chloro and pivalamido substituents would further modify the intermolecular interactions, potentially leading to the formation of novel co-crystals with tailored physicochemical properties.

Table 3.4.1: Crystallographic Data for Picolinic Acid (Polymorph I)

ParameterValueReference
Crystal SystemMonoclinic mdpi.com
Space GroupP2₁/c acs.org
a (Å)7.52
b (Å)9.71
c (Å)7.73
β (°)114.6
Z4 acs.org

This table presents crystallographic data for a known polymorph of the parent compound, picolinic acid, to provide a reference for the potential solid-state structure of its derivative.

Theoretical and Computational Investigations of 6 Chloro 5 Pivalamidopicolinic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods provide insights into the electronic structure, which in turn governs the molecule's reactivity and potential interactions. For 6-Chloro-5-pivalamidopicolinic acid, these calculations can elucidate the effects of its specific substituent pattern on the picolinic acid core.

Density Functional Theory (DFT) for Ground State Properties and Transition States

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. It is particularly effective for determining ground state properties. For this compound, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), can be used to optimize the molecular geometry and predict various properties. researchgate.netdergipark.org.tr

These calculations can determine key structural parameters such as bond lengths, bond angles, and dihedral angles. The presence of the chloro, pivalamido, and carboxylic acid groups on the pyridine (B92270) ring influences the electron distribution and geometry. For instance, intramolecular hydrogen bonding between the carboxylic acid proton and the nitrogen of the pivalamido group or the pyridine ring could be investigated. The stability of different conformers, particularly concerning the orientation of the pivalamido and carboxylic acid groups, can be assessed by comparing their optimized energies.

Furthermore, DFT is instrumental in locating and characterizing transition states for chemical reactions. By mapping the potential energy surface, the activation energies for reactions such as deprotonation, nucleophilic substitution, or interactions with a biological target can be calculated. This provides a theoretical basis for understanding the kinetic stability and reactivity of the molecule.

Table 1: Predicted Ground State Properties of this compound using DFT

PropertyPredicted Value
Optimized Energy (Hartree)-1255.45
Dipole Moment (Debye)3.21
N-C(pivalamido) Bond Length (Å)1.38
C(pyridine)-Cl Bond Length (Å)1.74
O-H (carboxylic acid) Bond Length (Å)0.97

Note: The data in this table is hypothetical and serves as an illustrative example of the types of properties that can be calculated using DFT.

Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy and localization of these orbitals are critical in predicting a molecule's reactivity. For this compound, the HOMO is likely to be localized on the electron-rich pivalamido group and the pyridine ring, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is expected to be distributed over the electron-deficient pyridine ring, particularly near the chloro and carboxylic acid groups, suggesting these are the likely sites for nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity. rsc.org

Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution on the molecule's surface. researchgate.net It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. For this compound, the MEP map would likely show negative potential (red/yellow) around the oxygen atoms of the carboxylic acid and pivalamido groups, as well as the nitrogen atom of the pyridine ring, indicating these are regions susceptible to electrophilic attack and are potential hydrogen bond acceptors. Positive potential (blue) would be expected around the hydrogen atoms, particularly the carboxylic acid proton, highlighting them as hydrogen bond donors.

Table 2: Frontier Molecular Orbital Properties of this compound

ParameterEnergy (eV)
HOMO Energy-6.85
LUMO Energy-1.72
HOMO-LUMO Energy Gap (ΔE)5.13

Note: The data in this table is hypothetical and illustrative of FMO analysis.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational flexibility of this compound and the influence of the surrounding solvent environment. By solving Newton's equations of motion for a system of atoms, MD simulations can generate a trajectory that describes how the positions and velocities of the atoms evolve.

For this compound, MD simulations can explore the accessible conformational landscape by sampling different orientations of the pivalamido and carboxylic acid side chains. This is crucial for understanding how the molecule might adapt its shape to fit into a binding site of a biological target. The simulations can reveal the most stable conformations and the energy barriers between them.

Solvent effects are critical to a molecule's behavior in a biological system. MD simulations explicitly including solvent molecules (e.g., water) can provide insights into how the solvent interacts with the solute. nih.gov For this compound, these simulations can show the formation of hydrogen bonds between the carboxylic acid and pivalamido groups with water molecules. The solvation shell around the molecule influences its solubility, stability, and reactivity. The simulations can also be used to calculate the free energy of solvation, a key thermodynamic parameter.

In Silico Prediction of Molecular Recognition and Binding Sites with Model Substrates

In silico methods for predicting molecular recognition and binding sites are essential tools in drug discovery and design. researchgate.net These computational approaches can identify potential binding partners for this compound and characterize the nature of the interactions.

Molecular docking is a widely used technique to predict the preferred orientation of a ligand when bound to a receptor. nih.gov For this compound, docking studies could be performed against the crystal structures of potential protein targets. The algorithm would sample a large number of possible conformations and orientations of the ligand within the receptor's binding site and score them based on a scoring function that estimates the binding affinity. This can help identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex.

Binding site prediction algorithms can identify potential pockets on a protein surface that are suitable for ligand binding. nih.gov These methods often use geometric criteria, such as shape and volume, as well as physicochemical properties, like hydrophobicity and hydrogen bonding potential, to locate and characterize these sites. mdpi.com For a given protein target, these tools could predict the most likely binding site for a molecule with the characteristics of this compound.

Table 3: Predicted Interactions of this compound with a Model Binding Site

Interaction TypePotential Interacting Residues
Hydrogen Bond (Donor)Asp, Glu
Hydrogen Bond (Acceptor)Asn, Gln, Ser
Hydrophobic InteractionLeu, Ile, Val
Pi-stackingPhe, Tyr, Trp

Note: This table provides a hypothetical example of the types of interactions that could be predicted.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Related Picolinic Acid Derivatives for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.org By analyzing a dataset of related picolinic acid derivatives with known activities, a QSAR model can be developed to predict the activity of new, untested compounds and to provide insights into the structural features that are important for activity. nih.govscispace.com

The first step in QSAR modeling is to calculate a set of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. For picolinic acid derivatives, relevant descriptors might include molecular weight, logP (a measure of hydrophobicity), dipole moment, and the energies of the HOMO and LUMO.

Once the descriptors are calculated, statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the observed biological activity. nih.gov The resulting QSAR equation can then be used to predict the activity of this compound.

Furthermore, the QSAR model can provide mechanistic insights by identifying which descriptors have the most significant impact on activity. For example, if a descriptor related to hydrogen bonding is found to be important, it would suggest that hydrogen bonding interactions are critical for the biological activity of this class of compounds. This information can guide the design of new picolinic acid derivatives with improved potency.

Mechanistic Studies of 6 Chloro 5 Pivalamidopicolinic Acid in Controlled Systems

Receptor Binding and Ligand-Target Association Studies in Recombinant Systems

Detailed receptor binding assays and ligand-target association studies for 6-chloro-5-pivalamidopicolinic acid in recombinant systems have not yet been reported in the peer-reviewed literature. Consequently, its binding affinity, selectivity profile, and dissociation constants (Kd) for specific receptors remain to be determined. Future research employing techniques such as radioligand binding assays or surface plasmon resonance would be necessary to identify and characterize its receptor interactions.

Metal Chelation Properties and Coordination Chemistry in Defined Chemical Environments

While the picolinic acid scaffold is known to chelate metal ions, specific studies on the metal chelation properties and coordination chemistry of this compound are not yet available. The presence of the carboxylic acid and the nitrogen atom in the pyridine (B92270) ring of related picolinic acid structures suggests a potential for forming complexes with various metal ions. For instance, other pyridine derivatives have been shown to form stable complexes with metals, influencing their redox state and biological activity. nih.gov However, the specific coordination chemistry, stability constants, and stoichiometry of metal complexes with this compound have not been experimentally determined.

To illustrate the potential for metal chelation by similar structures, the table below conceptualizes the type of data that would be generated from such studies.

Metal IonCoordination Stoichiometry (Ligand:Metal)Stability Constant (log K)
Fe(II)Data not availableData not available
Cu(II)Data not availableData not available
Zn(II)Data not availableData not available
Mn(II)Data not availableData not available

Exploration of Specific Molecular Pathway Perturbations in Cell-Free Assays

Direct evidence of specific molecular pathway perturbations by this compound in cell-free assay systems is currently unavailable in the scientific literature. Investigations using assays for pathways such as signal transduction cascades or metabolic pathways would be needed to ascertain any modulatory effects of this compound.

Antioxidant and Redox Activity Assessments in Chemical Systems

The antioxidant and redox properties of this compound have not been characterized in published studies. Standard chemical assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the oxygen radical absorbance capacity (ORAC) assay, would be required to quantify its potential antioxidant activity. The table below indicates the types of measurements that would be relevant in such an assessment.

AssayMeasurementResult
DPPH Radical ScavengingEC50Data not available
Oxygen Radical Absorbance Capacity (ORAC)Trolox EquivalentsData not available
Ferric Reducing Antioxidant Power (FRAP)Fe(II) EquivalentsData not available

Applications of 6 Chloro 5 Pivalamidopicolinic Acid As a Chemical Building Block and Research Probe

Strategic Utilization in the Synthesis of Complex Heterocyclic Compounds

The pyridine (B92270) core of 6-Chloro-5-pivalamidopicolinic acid is a foundational element in a vast number of biologically active heterocyclic compounds. Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are widespread in nature and are key components of many pharmaceuticals, agrochemicals, and veterinary products. uou.ac.in The specific arrangement of functional groups on this compound allows for its strategic incorporation into larger, more intricate heterocyclic systems.

Picolinic acid derivatives, in general, are important precursors for herbicides. mdpi.com Research has focused on modifying the picolinic acid scaffold to discover new herbicidal molecules. mdpi.comdntb.gov.ua For instance, derivatives of 3-chloro-6-pyrazolyl-2-picolinic acid have been synthesized and shown to exhibit significant herbicidal activity, sometimes exceeding that of commercial products. mdpi.comdntb.gov.ua The chloro- and amino- (or in this case, amido-) substituents on the pyridine ring are critical for these synthetic strategies. The chlorine atom can be replaced by various nucleophiles or participate in cross-coupling reactions, while the amide and carboxylic acid groups offer handles for further chemical transformations. This allows chemists to systematically alter the molecule's structure to optimize its biological activity. biomedpharmajournal.org

The synthesis of novel five- and six-membered heterocyclic derivatives often starts from chlorinated nicotinamide or picolinamide structures. researchgate.net The chloro group serves as a key reactive site for constructing new rings, leading to the formation of compounds like pyrazolines, oxazines, and thiazines. researchgate.net

Precursor TypeResulting Heterocyclic SystemPotential ApplicationReference
6-Aryl-2-picolinic acidsSubstituted Pyrazolyl-picolinatesHerbicides mdpi.com
6-ChloronicotinamidePyrazolinesBiologically Active Compounds researchgate.net
6-ChloronicotinamideOxazines / ThiazinesBiologically Active Compounds researchgate.net
6-Chloro-/fluorochromone derivativesSubstituted ChromonesAnticancer Agents nih.gov

Role in the Development of Novel Molecular Scaffolds for Chemical Biology Research

In chemical biology and drug discovery, a molecular scaffold is the core structure of a molecule to which various functional groups can be attached. This compound serves as an excellent starting scaffold for creating libraries of small molecules. The screening of such libraries is a powerful method for identifying new chemical probes to study biological targets and for discovering starting points for new drugs. nih.gov

The strategy of diversity-oriented synthesis aims to explore new areas of "chemical space" by creating libraries of compounds with unique and varied structural features. nih.gov The rigid pyridine ring of this compound provides a well-defined three-dimensional starting point. The three different functional groups—chloro, pivalamido, and carboxylic acid—can be modified independently or in combination to generate a large number of distinct derivatives. This allows researchers to systematically investigate how changes in the molecule's shape, size, and electronic properties affect its biological activity.

Derivatization of this compound for the Creation of Chemical Probes

Chemical probes are specialized molecules designed to study biological systems by interacting with a specific target, such as a protein. nih.govmdpi.com The development of these probes often requires the synthesis of derivatives that incorporate reporter groups (like fluorescent tags) or reactive groups for covalent labeling. unimi.it this compound is well-suited for this type of derivatization.

The carboxylic acid functional group is a common site for modification. It can be readily coupled with amines or alcohols to form amides or esters, respectively. This allows for the attachment of various molecular tags. For example, fluorescent dyes can be appended to create probes that allow researchers to visualize the location of a target protein within a cell. mdpi.com Similarly, photoreactive groups can be introduced to create photoaffinity probes, which form a permanent covalent bond with their target upon exposure to light, facilitating target identification. unimi.it

The chlorine atom on the pyridine ring can be substituted through reactions like the Suzuki cross-coupling, enabling the introduction of a wide range of aryl groups. biomedpharmajournal.org This versatility allows for the fine-tuning of the probe's properties, such as its binding affinity and selectivity for the target.

Functional GroupReaction TypeAttached MoietyResulting Probe Type
Carboxylic AcidAmide CouplingFluorescent DyeFluorescent Probe
Carboxylic AcidAmide CouplingBiotinAffinity Probe
Chloro GroupSuzuki CouplingArylboronic AcidModified Scaffold for Target Binding
Chloro GroupNucleophilic SubstitutionPhotoreactive GroupPhotoaffinity Labeling Probe

Design and Synthesis of Ligands for Coordination Chemistry and Supramolecular Assemblies

Coordination chemistry involves the study of compounds consisting of a central metal atom or ion bonded to surrounding molecules or ions, known as ligands. researchgate.net The design of ligands is crucial as they determine the structure, stability, and reactivity of the resulting metal complex. researchgate.net Picolinic acid and its derivatives are excellent ligands for a variety of metal ions due to the presence of the pyridine nitrogen and the carboxylate oxygen, which can coordinate to a metal center in a pincer-like, bidentate fashion.

This compound can act as a tailored ligand for creating novel coordination compounds. The electronic and steric properties of the ligand can be systematically adjusted by modifying its substituents, which in turn influences the properties of the final metal complex. researchgate.net For example, the bulky pivaloyl group introduces significant steric hindrance, which can control the number of ligands that coordinate to a metal center and influence the geometry of the complex. The chloro substituent modifies the electronic properties of the pyridine ring, affecting the strength of the metal-ligand bond.

These tailored metal complexes have applications in various fields. They can be designed as catalysts, components of molecular machines, or as building blocks for creating larger, ordered structures known as coordination polymers or metal-organic frameworks (MOFs). rsc.org The ability to form such extended networks makes these ligands valuable in the design of materials with specific properties, such as porosity or unique electronic behavior. rsc.org

Advanced Analytical Methodologies for 6 Chloro 5 Pivalamidopicolinic Acid Quantification and Characterization

Development and Validation of Chromatographic Separation Techniques (e.g., HPLC, UPLC, GC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are the cornerstones for the analysis of 6-Chloro-5-pivalamidopicolinic acid. These methods offer high resolution and sensitivity for both assay and impurity determination.

High-Performance Liquid Chromatography (HPLC):

A typical stability-indicating HPLC method for this compound would be developed on a reversed-phase column, such as a C18, with a gradient elution to ensure the separation of the main component from potential process-related impurities and degradation products. chromatographyonline.comresearchgate.netijpsr.com The development of such a method involves a systematic approach to optimize various parameters to achieve the desired separation. chromatographyonline.com

A hypothetical validated HPLC method for the quantification of this compound is presented below. The validation parameters are established in accordance with ICH guidelines to ensure the method is suitable for its intended purpose. nih.gov

Table 1: Hypothetical HPLC Method Parameters and Validation Data for this compound

ParameterValue/Result
Chromatographic Conditions
ColumnC18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A0.1% Phosphoric acid in Water
Mobile Phase BAcetonitrile
Gradient0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B
Flow Rate1.0 mL/min
DetectionUV at 260 nm
Column Temperature30 °C
Injection Volume10 µL
Validation Parameters
Linearity (Concentration Range)1 - 200 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.15 µg/mL
Precision (%RSD)< 2.0%
Accuracy (Recovery)98.0 - 102.0%
SpecificityNo interference from blank, placebo, and known impurities

This table presents a hypothetical but scientifically plausible set of parameters based on established methods for similar compounds. nih.govjournaljpri.com

Ultra-Performance Liquid Chromatography (UPLC):

UPLC, with its use of sub-2 µm particle columns, offers significant advantages over traditional HPLC in terms of speed, resolution, and solvent consumption. sielc.com A UPLC method for this compound would provide faster analysis times, which is particularly beneficial for high-throughput applications.

Gas Chromatography (GC):

Direct analysis of the polar and non-volatile this compound by Gas Chromatography (GC) is challenging. However, derivatization can be employed to convert the carboxylic acid into a more volatile ester, such as a methyl or picolinyl ester, making it amenable to GC analysis. nih.govresearchgate.netnih.gov This approach is particularly useful for the analysis of related amide impurities after hydrolysis. nih.gov GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) can then be used for quantification and identification. spbu.ru

Implementation of Hyphenated Techniques for Impurity Profiling and Trace Analysis

The identification and quantification of impurities are critical aspects of quality control. Hyphenated techniques, which combine the separation power of chromatography with the detection capabilities of mass spectrometry, are indispensable for this purpose.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is a powerful tool for the impurity profiling of this compound. lcms.czlcms.cz It allows for the sensitive detection and identification of known and unknown impurities based on their mass-to-charge ratio (m/z). enovatia.com Potential impurities could arise from the synthetic process or degradation. A stability-indicating LC-MS method would be crucial to monitor the formation of degradants under various stress conditions (e.g., acid, base, oxidation, light, heat). chromatographyonline.com

Table 2: Potential Impurities of this compound and their Plausible Detection by LC-MS

Impurity NamePotential OriginPlausible m/z [M+H]⁺
6-Chloro-5-aminopicolinic acidHydrolysis of the pivalamide (B147659) group173.02
Methyl 6-chloro-5-pivalamidopicolinateIncomplete hydrolysis of a methyl ester precursor271.09
6-Hydroxy-5-pivalamidopicolinic acidHydrolysis of the chloro group239.11
Unidentified DimerSide reaction during synthesis~511.16

This table presents a list of scientifically plausible potential impurities. The m/z values are calculated based on their chemical formulas.

The use of high-resolution mass spectrometry (HRMS) further enhances the confidence in impurity identification by providing highly accurate mass measurements. lcms.cz

Spectrophotometric and Electrochemical Detection Methods

While chromatographic methods are dominant, spectrophotometric and electrochemical methods can offer simpler and more rapid alternatives for specific applications.

Spectrophotometric Methods:

UV-Vis spectrophotometry can be used for the quantification of this compound. The pyridine (B92270) ring and the amide chromophore are expected to exhibit characteristic UV absorption. The UV spectrum of pyridine shows absorption maxima around 250-262 nm. researchgate.netresearchgate.net The presence of substituents will influence the exact wavelength of maximum absorbance (λmax). For instance, 2-chloropyridine (B119429) has a reported UV absorption. nist.govnist.gov A simple and rapid quantification can be achieved by measuring the absorbance at the λmax and applying the Beer-Lambert law. Derivative spectrophotometry can be employed to enhance specificity in the presence of interfering substances. acs.org

Electrochemical Detection Methods:

Electrochemical methods offer high sensitivity and are suitable for the detection of electroactive species. The carboxylic acid and the pyridine nitrogen in this compound can be electrochemically active. Techniques like cyclic voltammetry or differential pulse voltammetry could be developed for its quantification. researchgate.netnih.gov A molecularly imprinted polymer (MIP) based electrochemical sensor could be designed for highly selective detection of picolinic acid and its derivatives. researchgate.net

Application of Capillary Electrophoresis for High-Resolution Separations

Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates analytes based on their charge-to-size ratio. It offers advantages such as short analysis times, low sample and reagent consumption, and high resolving power. nih.gov

Capillary Zone Electrophoresis (CZE):

CZE is the most common mode of CE and is well-suited for the analysis of charged molecules like this compound. mdpi.com The separation can be optimized by adjusting the pH of the background electrolyte (BGE), the applied voltage, and the capillary temperature. nih.gov CZE can be a valuable alternative or complementary technique to HPLC for purity assessment and impurity profiling. latamjpharm.orgjlu.edu.cn

Table 3: Hypothetical Capillary Zone Electrophoresis Method for this compound

ParameterCondition
CapillaryFused silica, 50 cm total length, 50 µm I.D.
Background Electrolyte (BGE)50 mM Phosphate buffer, pH 7.0
Applied Voltage20 kV
Temperature25 °C
InjectionHydrodynamic (50 mbar for 5 s)
DetectionUV at 260 nm

This table presents a hypothetical but scientifically plausible set of CZE conditions based on established methods for similar analytes.

Automated and High-Throughput Analytical Platforms for Research Applications

In the context of drug discovery and process development, the ability to analyze a large number of samples efficiently is crucial. Automated and high-throughput analytical platforms are essential for these applications.

High-Throughput Screening (HTS):

HTS platforms, often incorporating robotic liquid handling and automated data analysis, can be used to screen libraries of compounds or to optimize reaction conditions rapidly. unchainedlabs.comufl.edu For research involving derivatives of this compound, HTS can accelerate the identification of lead compounds with desired properties. nih.govnih.govresearchgate.net

Automated HPLC/UPLC Systems:

Modern HPLC and UPLC systems equipped with autosamplers and data processing software allow for the unattended analysis of numerous samples. sielc.comhelixchrom.com These systems can be programmed to run sequences of samples, calibrations, and system suitability tests, significantly increasing laboratory efficiency and throughput. This is particularly valuable for routine quality control and stability testing of this compound.

Environmental Fate and Chemical Degradation Pathways of 6 Chloro 5 Pivalamidopicolinic Acid

Photodegradation Kinetics and Product Identification Under Simulated Environmental Conditions

There is currently no available scientific literature detailing the photodegradation kinetics of 6-Chloro-5-pivalamidopicolinic acid. Studies investigating its rate of breakdown under simulated sunlight and the identification of its photolytic transformation products are necessary to assess its persistence in sunlit surface waters and on terrestrial surfaces.

Hydrolytic Stability and Degradation Pathways Across Various pH Regimes

Information regarding the hydrolytic stability of this compound across a range of environmentally relevant pH values (typically pH 4, 7, and 9) is not present in the public domain. Understanding its susceptibility to hydrolysis is crucial for predicting its persistence in aquatic environments.

Investigation of Chemical Transformation Mechanisms in Aqueous and Soil Matrices

Detailed studies on the chemical transformation mechanisms of this compound in both aqueous and soil environments are not currently available. Such research would be essential to identify the major degradation products and pathways, providing insight into its ultimate environmental fate.

Adsorption and Leaching Behavior in Representative Environmental Media

The adsorption and leaching characteristics of this compound in different soil types have not been documented in accessible scientific reports. Data on its soil organic carbon-water partitioning coefficient (Koc) would be required to predict its mobility in soil and the potential for it to reach groundwater.

Data Tables

Due to the lack of available research, no data tables on the environmental fate and degradation of this compound can be provided at this time.

Q & A

Q. What statistical approaches are recommended for analyzing dose-response data in biological assays involving this compound?

  • Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal dose-response curves (Hill equation). Assess goodness-of-fit via R² and AIC values. For contradictory data, apply ANOVA with post-hoc Tukey tests to compare replicates. Validate outliers using Grubbs’ test. Report EC₅₀ values with 95% confidence intervals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.